

Technical Guide: 1H-Indene, 1-methylene- (CAS No. 2471-84-3)

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Compound of Interest

Compound Name: 1H-Indene, 1-methylene-

Cat. No.: B1594620

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **1H-Indene, 1-methylene-**, including its identification, spectral data, and a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Compound Identification

Chemical Name: **1H-Indene, 1-methylene-** CAS Registry Number: 2471-84-3[1][2][3][4]

Molecular Formula: C₁₀H₈[1][2][3][4] Molecular Weight: 128.17 g/mol [1][3][4]

Identifier	Value
IUPAC Name	1-methylidene-1H-indene
CAS Number	2471-84-3 [1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₈ [1] [2] [3] [4]
Molecular Weight	128.17 g/mol [1] [3] [4]
InChI	InChI=1S/C10H8/c1-8-6-7-9-4-2-3-5-10(8)9/h2-7H,1H2 [1] [4]
InChIKey	HHVZVBWIBBTXAJ-UHFFFAOYSA-N [1] [4]
SMILES	C=C1C=Cc2ccccc12

Spectral Data

The following tables summarize the key spectral data for **1H-Indene, 1-methylene-**.

Mass Spectrometry

The electron ionization (EI) mass spectrum of **1H-Indene, 1-methylene-** is characterized by a prominent molecular ion peak and specific fragmentation patterns.

m/z	Relative Intensity (%)	Proposed Fragment
128	100	[M] ⁺
127	80	[M-H] ⁺
115	60	[M-CH ₃] ⁺
102	20	[C ₈ H ₆] ⁺
77	15	[C ₆ H ₅] ⁺
63	25	[C ₅ H ₃] ⁺
51	30	[C ₄ H ₃] ⁺

Data sourced from NIST Mass Spectrometry Data Center. The fragmentation of the molecular ion is a key identifier for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Carbon Atom Assignment
146.2	C1
142.8	C7a
135.1	C3a
128.9	C3
126.5	C5
125.8	C6
124.3	C4
121.0	C7
119.8	C2
98.5	=CH ₂

Reference for ¹³C NMR data: R. Hollenstein, A. Mooser Angew. Chem. 86, 595(1974) as cited in PubChem.[\[5\]](#)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the proton environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
7.50 - 7.20	m	-	4H (Aromatic)
6.95	d	5.5	1H (H3)
6.60	d	5.5	1H (H2)
5.40	s	-	1H (=CH ₂)
4.95	s	-	1H (=CH ₂)

Note: Predicted ¹H NMR data based on analogous structures. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3060	Medium	C-H stretch (aromatic and vinylic)
2925	Weak	C-H stretch (aliphatic)
1640	Strong	C=C stretch (exocyclic methylene)
1600, 1480, 1450	Medium	C=C stretch (aromatic)
880	Strong	=CH ₂ out-of-plane bend
750	Strong	C-H out-of-plane bend (ortho-disubstituted benzene)

Note: Predicted IR absorption peaks based on characteristic functional group frequencies.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 1-methylene-1H-indenes, adapted from a palladium-catalyzed tandem reaction.^[5] This method offers an efficient route to the indene core.

Synthesis of 1-Methylene-1H-indene via Palladium-Catalyzed Tandem Reaction

This procedure involves a tandem Suzuki-Miyaura coupling and Heck reaction.

Materials:

- 1-(2,2-Dibromovinyl)-2-vinylbenzene (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 equiv)
- Triphenylphosphine (PPh_3 , 0.1 equiv)
- Potassium carbonate (K_2CO_3 , 2.0 equiv)
- Toluene (solvent)
- Water (co-solvent)

Procedure:

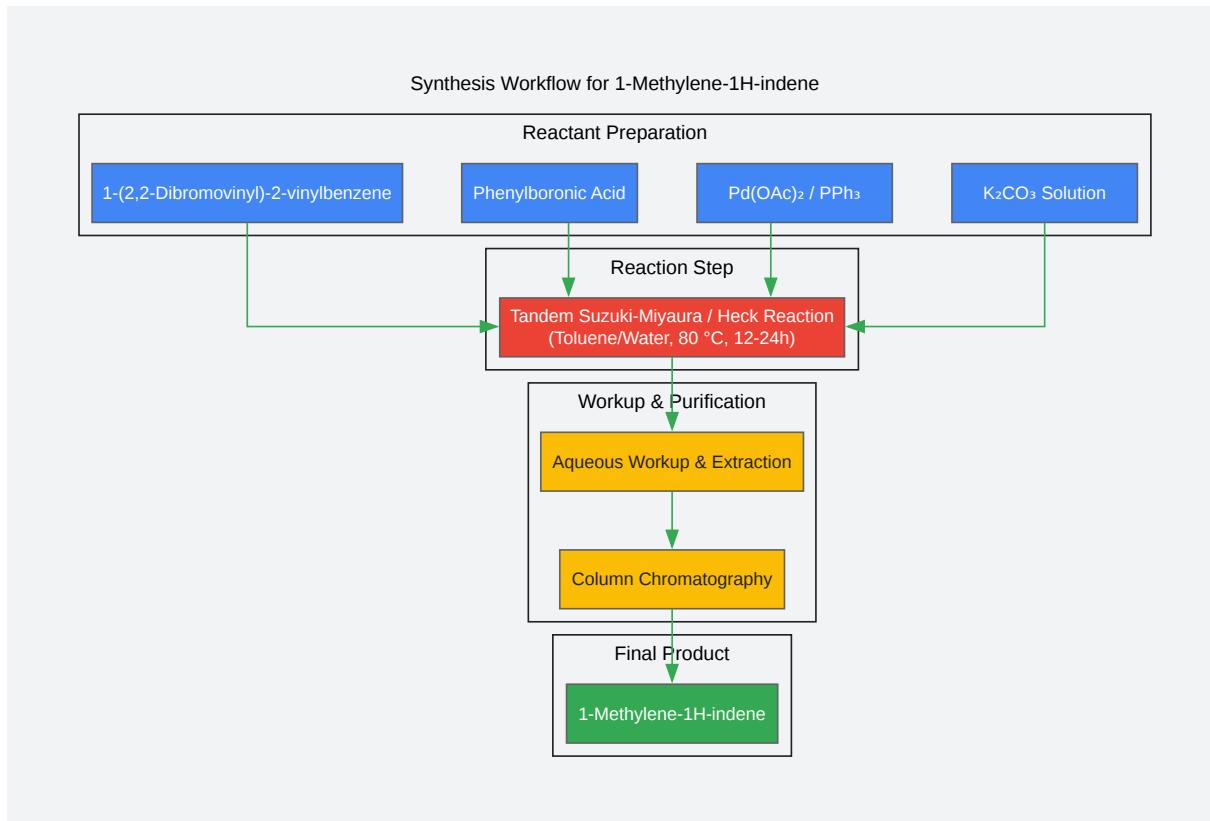
- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(2,2-dibromovinyl)-2-vinylbenzene, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
- Add degassed toluene and a solution of potassium carbonate in degassed water.
- The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.

- The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- Purification of the crude product is achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-methylene-1H-indene.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of 1-methylene-1H-indene.



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Caption: Synthesis of 1-methylene-1H-indene via a palladium-catalyzed tandem reaction.

Disclaimer: This document is intended for informational purposes only. All chemical syntheses should be performed by qualified professionals in a controlled laboratory setting with appropriate safety precautions.

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